![molecular formula C15H15FN2O2 B6614178 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea CAS No. 13141-92-9](/img/structure/B6614178.png)
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea
Overview
Description
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea, also known as 4-EFU, is a synthetic compound with a variety of applications in the scientific research field. It is a colorless crystalline solid, soluble in organic solvents and insoluble in water. 4-EFU has been used as a reagent in organic synthesis, a catalyst in chemical reactions, and an inhibitor of enzyme activity. The purpose of
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea has been used as an inhibitor of enzyme activity in scientific research. It has been used to study the effects of various enzymes on certain biochemical processes, such as the metabolism of lipids and carbohydrates. 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea has also been used to study the effects of various hormones on cell growth and differentiation.
Mechanism of Action
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea has been found to inhibit the activity of several enzymes, including phospholipase A2, acetylcholinesterase, and lipoprotein lipase. It has been suggested that 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea inhibits the activity of these enzymes by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and Physiological Effects
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea has been found to have a variety of biochemical and physiological effects. In animal studies, 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea has been found to reduce levels of cholesterol and triglycerides, as well as reduce inflammation. It has also been found to have antioxidant and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and the yield of the reaction is typically high. It is also relatively inexpensive and can be stored for long periods of time without degrading. The main limitation of using 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea in laboratory experiments is that it is not very soluble in water, which can limit its use in certain types of experiments.
Future Directions
The potential future applications of 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea are numerous. It could be used to study the effects of various enzymes on different biochemical processes, such as the metabolism of lipids and carbohydrates. It could also be used to study the effects of various hormones on cell growth and differentiation. Additionally, 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea could be used to develop new therapeutic strategies for the treatment of various diseases, such as cancer, cardiovascular disease, and diabetes. Finally, 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea could be used to develop new methods of drug delivery, such as nanoparticles or liposomes.
Synthesis Methods
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea can be synthesized by reacting 4-ethoxyphenol with 3-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate. The reaction is carried out in an inert atmosphere and the product is isolated by filtration. The yield of the reaction is typically around 80%.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-2-20-14-8-6-12(7-9-14)17-15(19)18-13-5-3-4-11(16)10-13/h3-10H,2H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSUFARBTCPSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309813 | |
Record name | 1-(4-ethoxyphenyl)-3-(3-fluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13141-92-9 | |
Record name | NSC216180 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-ethoxyphenyl)-3-(3-fluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-ETHOXYPHENYL)-3-(3-FLUOROPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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